
zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is a coordination compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide typically involves the reaction of zinc acetate dihydrate (Zn(OAc)2·2H2O) with 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin (H2TPyP) in a solvent such as dimethylformamide (DMF). The reaction is often assisted by surfactants like cetyltrimethylammonium bromide (CTAB) to form well-defined microstructures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the surfactant-assisted synthetic route is a promising method for constructing highly organized three-dimensional organic microstructures of 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including coordination, oxidation, and substitution reactions. The compound can form coordination polymers through Zn-N axial coordination of the pyridyl ligands .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include zinc acetate, pyridine derivatives, and surfactants like CTAB. Reaction conditions often involve solvents such as DMF and chloroform, with temperature control being crucial for obtaining desired microstructures .
Major Products
The major products formed from these reactions include three-dimensional coordination polymer particles (CPPs) with different shapes and luminescent properties. These CPPs show stronger luminescence intensity compared to individual porphyrin molecules .
Aplicaciones Científicas De Investigación
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide involves its ability to form coordination polymers through Zn-N axial coordination. This coordination leads to the formation of highly organized three-dimensional structures with enhanced luminescent properties. The compound’s interaction with biological molecules, such as DNA, also plays a role in its effectiveness as a photosensitizer .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: Similar in structure but lacks the zinc coordination, making it less effective in forming three-dimensional structures.
Protoporphyrin IX zinc (II): Another zinc-coordinated porphyrin with applications in photodynamic therapy.
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): A cobalt-coordinated porphyrin used in similar applications but with different coordination properties.
Uniqueness
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is unique due to its ability to form highly organized three-dimensional coordination polymer particles with enhanced luminescent properties. This makes it particularly useful in applications requiring high surface area and luminescence, such as gas adsorption and sensor technologies .
Propiedades
Fórmula molecular |
C40H24N8Zn |
|---|---|
Peso molecular |
682.1 g/mol |
Nombre IUPAC |
zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
Clave InChI |
PZGANULLXCGPFZ-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=NC=C6)C=C5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


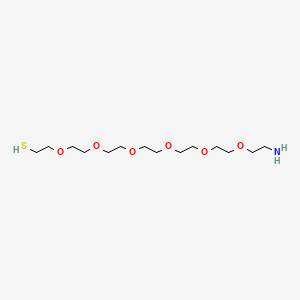
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
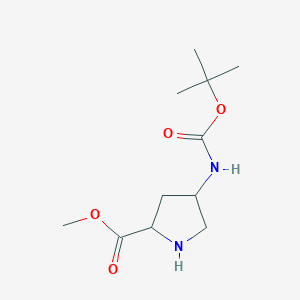

![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
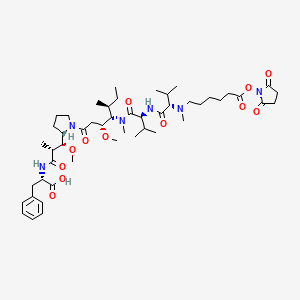
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
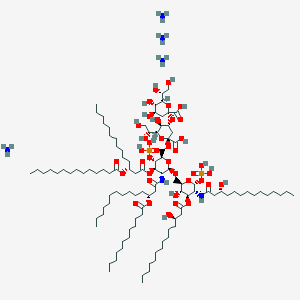
![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)
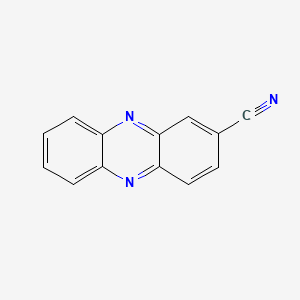
![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)
